alpha-(4-Biphenylyl)benzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

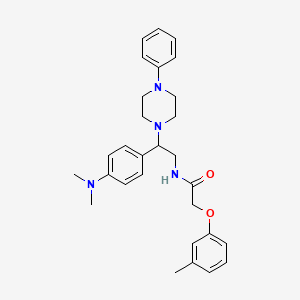

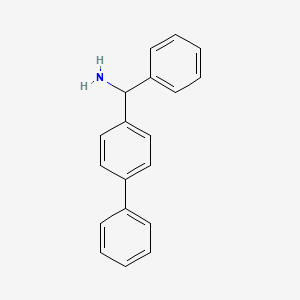

Übersicht

Beschreibung

Alpha-(4-Biphenylyl)benzylamine is a chemical compound with the molecular formula C19H17N . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of benzylamines, which includes this compound, has been studied extensively. One method involves the use of a highly active Mn (I) pincer catalyst for the N-alkylation of amines with alcohols . Another method involves the direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines . A multi-enzyme cascade process for the biosynthesis of benzylamine has also been reported .Chemical Reactions Analysis

Benzylamines, including this compound, can undergo a variety of chemical reactions. For instance, they can be alkylated using a Mn (I) pincer catalyst and alcohols . They can also react with CO2 for protection and deprotection sequences .Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Applications

α-(4-Biphenylyl)benzylamine derivatives have been studied for their antiarrhythmic effects. A series of 2-, 3-, and 4-substituted benzylamine derivatives, including compounds like 2-(p-methoxyphenylethynyl)benzylamine and α,α-dimethyl-4-phenethylbenzylamine, demonstrated significant antiarrhythmic activity in experimental cardiac arrhythmias (Remy, Van Saun, & Engelhardt, 1975). A highly specific and sensitive GLC method was also developed for the analysis of α,α-dimethyl-4-(α,α,β,β-tetrafluorophenethyl) benzylamine, a new orally active antiarrhythmic drug, in biological fluids, indicating its potential in therapeutic applications (Zacchei & Weidner, 1975).

Biosynthetic Production

Benzylamine is a critical intermediate for various applications including the production of high-energy propellants like CL-20. A novel biosynthetic pathway was developed for benzylamine production from cellular phenylpyruvate, offering a greener alternative to chemical production methods. This pathway, involving enzymes from different sources, demonstrated the potential for efficient and environmentally friendly production of benzylamine (Pandey, Casini, Voigt, & Gordon, 2021).

Photovoltaic Applications

Benzylamine has been explored for its application in improving the performance of photovoltaic cells. It was used as a surface passivation molecule for formamidinium lead iodide perovskite films, resulting in enhanced moisture resistance and electronic properties. Solar cells based on benzylamine-modified films achieved a high efficiency of 19.2% and demonstrated significant stability with no degradation after over 2800 hours of air exposure (Wang, Geng, Zhou, Fang, Tong, Loi, Liu, & Zhao, 2016).

Wirkmechanismus

Target of Action

The primary targets of Alpha-(4-Biphenylyl)benzylamine This compound is a complex organic molecule that may interact with multiple targets within biological systems .

Mode of Action

The exact mode of action of This compound It is known that the compound can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Given its chemical structure and reactivity, it is plausible that it may influence pathways involving aromatic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its physicochemical properties such as its predicted boiling point of 4220±240 °C and density of 1087±006 g/cm3 suggest that it may have specific pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of This compound Given its potential to undergo various chemical reactions, it may induce changes at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its stability may be affected by light, as it is recommended to be stored at 2-8°C and protected from light . Furthermore, its action and efficacy may be influenced by the pH of the environment, given its predicted pKa of 8.49±0.10 .

Biochemische Analyse

Biochemical Properties

Alpha-(4-Biphenylyl)benzylamine may participate in biochemical reactions involving free radical bromination, nucleophilic substitution, and oxidation . It can interact with enzymes, proteins, and other biomolecules, potentially influencing their function

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not yet fully known. It is hypothesized that it could influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed through rigorous scientific studies.

Molecular Mechanism

It is speculated that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

phenyl-(4-phenylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXMLFSUCVXABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2638765.png)

![1,7-dimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638769.png)

![6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2638770.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2638777.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2638778.png)

![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2638779.png)

![3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2638781.png)

![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide](/img/structure/B2638784.png)

![2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine](/img/structure/B2638786.png)

![7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638787.png)